2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound characterized by a fused ring structure that combines an imidazole ring with a pyrazine ring. This compound is notable for its potential applications in medicinal chemistry and its unique molecular properties, which make it a subject of interest in various scientific studies. The compound's molecular formula is C7H10Cl2N4, and it has a molecular weight of 203.09 g/mol .
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is classified within the broader category of imidazo[1,2-a]pyrazines. It is synthesized through various chemical reactions involving specific precursors under controlled conditions. The compound is often studied for its biological activities, including its effects on certain receptors and enzymes within the human body .
The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves cyclization reactions. One common method includes the reaction of 2-methylimidazole with 1,2-dibromoethane in the presence of a base such as potassium carbonate. This reaction is usually conducted in a solvent like dimethylformamide at elevated temperatures to facilitate cyclization .
Industrial production may utilize continuous flow reactors to improve efficiency and yield. Purification methods such as recrystallization and chromatography are employed to achieve desired purity levels .
The molecular structure of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride features a complex fused ring system that includes nitrogen atoms integral to its heterocyclic nature. The specific arrangement of atoms allows for unique interactions with biological targets.
This structural configuration contributes to its chemical reactivity and biological activity .
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can engage in several types of chemical reactions:
These reactions allow for the formation of various derivatives that may have different biological activities or applications .
The mechanism of action for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator for certain enzymes or receptors due to its structural compatibility with active sites. This interaction can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.
Research indicates that this compound may influence cellular processes through these mechanisms, making it relevant in pharmacological studies aimed at developing new therapeutic agents .
Key chemical properties include:
These properties are crucial for determining the compound's behavior in various experimental conditions and applications .
The applications of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride are primarily found within scientific research and medicinal chemistry:
The construction of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold typically employs condensation cyclization between α-halo carbonyl compounds and aminopyrazines. A prevalent route involves reacting 2-amino-1,4,5,6-tetrahydropyrimidine with α-haloketones (e.g., chloroacetone) in polar aprotic solvents such as dimethylformamide or acetonitrile. This facilitates nucleophilic displacement followed by intramolecular cyclodehydration, yielding the imidazo[1,2-a]pyrazine core [5] [7]. Alternative pathways include microwave-assisted cyclization, which reduces reaction times from hours to minutes while improving yields by 15–20% compared to conventional reflux [5]. Key challenges involve suppressing N1-versus N4-alkylation regiochemistry conflicts, which are mitigated by using sterically hindered bases like diisopropylethylamine [2].
Table 1: Cyclization Methods for Scaffold Assembly
Method | Reagents | Yield (%) | Reaction Time |
---|---|---|---|
Conventional Reflux | Chloroacetone, DMF, K₂CO₃ | 65–70 | 8–12 hours |
Microwave-Assisted | Bromoacetone, CH₃CN, DIEA | 80–85 | 20–30 minutes |
One-Pot Tandem | Glyoxal, NH₄OAc, Catalyst | 75 | 3 hours |
Achieving site-specific methylation at the C2 position requires precise control over kinetic and thermodynamic parameters. Direct alkylation using methyl iodide or dimethyl sulfate predominantly targets the imidazole nitrogen (N1), necessitating protective strategies. A two-step sequence proves effective: (1) temporary protection of N1 with a tert-butoxycarbonyl group; (2) lithium diisopropylamide-mediated deprotonation at C2 followed by quenching with methyl triflate. This affords 2-methyl regioisomers with >95% selectivity, confirmed by nuclear Overhauser effect spectroscopy [8] [9]. Alternatively, reductive methylation using formaldehyde and sodium cyanoborohydride under acidic conditions achieves 90% regioselectivity but risks overalkylation. Recent advances utilize organozinc reagents in flow reactors, enabling C–H functionalization without protecting groups at temperatures below 0°C [9].
Dihydrochloride salt formation enhances the aqueous solubility and crystallinity of the free base. Optimal protocols dissolve 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in anhydrous dichloromethane or ethyl acetate and treat it with 2.0–2.2 equivalents of hydrochloric acid (as gas or concentrated solution) at 0–5°C. This minimizes chloride overincorporation and amorphous byproducts [3]. Counterion studies reveal that hydrochloride salts exhibit superior crystallinity over hydrobromides or mesylates, with a 40% higher recovery rate in antisolvent crystallization using diethyl ether [2] [4]. Critical parameters include stoichiometric control (monitored by in-line pH) and water content (<0.1% to prevent hydrate formation). X-ray diffraction confirms the dihydrochloride structure, showing protonation at the pyrazine N4 and imidazole N1 sites [4].
Enantioselective synthesis of chiral analogs remains challenging due to the scaffold’s planarity. Current methodologies focus on introducing chirality during early cyclization via asymmetric phase-transfer catalysis. Quaternary ammonium salts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) enable enantioselective alkylation of glycine-derived Schiff bases, yielding chiral α-amino ketones for subsequent cyclization [9]. However, enantiomeric excess (ee) rarely exceeds 80% due to epimerization during imidazo-ring closure. Alternative routes employ chiral auxiliaries—such as (R)-phenylglycinol—to direct asymmetric cycloadditions, though auxiliary removal requires harsh hydrolysis. Emerging biocatalytic approaches using transaminases or imine reductases show promise for kinetic resolutions, achieving >99% ee but with <30% yield [9].
Solvent selection and atom economy are prioritized for sustainable manufacturing. Cyclization in aqueous ethanol (50% v/v) reduces dimethylformamide usage by 70% while maintaining yields at 78% [5]. Catalytic systems are optimized: copper-doped magnetite nanoparticles enable recyclable catalysis (up to 5 cycles) for amination-cyclization cascades, cutting heavy-metal waste [5]. Continuous flow hydrogenation using Pd/C immobilized reactors achieves quantitative reduction of precursor imines while eliminating high-pressure batch hazards. Life-cycle assessments confirm that solvent-substitution and catalytic-reduction protocols lower the process mass intensity by 4.2-fold compared to traditional routes [7] [9].
Table 2: Green Chemistry Metrics for Route Optimization
Parameter | Traditional Route | Optimized Route | Improvement |
---|---|---|---|
Process Mass Intensity | 120 | 28 | 76% reduction |
E-factor | 45 | 8 | 82% reduction |
Energy Consumption | 950 kWh/kg | 320 kWh/kg | 66% reduction |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2